

# Triticonazole: A Comprehensive Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: Triticonazole

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## Introduction

**Triticonazole** is a broad-spectrum triazole fungicide extensively used in agriculture for the control of seed and soil-borne fungal pathogens in cereals and other crops.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of **Triticonazole**, along with detailed experimental methodologies and visual representations of its mechanism of action and analytical workflows. All quantitative data are summarized in structured tables for ease of reference.

## Chemical Identity and Physical Properties

**Triticonazole** is chemically known as (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol.[4] It is a white, odorless crystalline powder.[4] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol	[1][4]
CAS Number	131983-72-7	[2][3][4][5][6]
Chemical Formula	C <sub>17</sub> H <sub>20</sub> ClN <sub>3</sub> O	[2][3][4][6]
Molecular Weight	317.81 g/mol	[2][3][5][6]
Melting Point	139-140.5 °C	[2][4]
Boiling Point	Decomposes before boiling. A predicted value is 498.7 °C at 760 mmHg.	[7][8]
Appearance	White to off-white crystalline powder	[2][4][7]
Odor	Odorless at 22 °C	[4][7]
Water Solubility	9.3 mg/L at 20 °C (independent of pH)	[4][7]
Solubility in Organic Solvents (at 20 °C)	- DMSO: 100 mg/mL - Methanol: 18,200 mg/L - Acetone: 74,500 mg/L - Toluene: 12,600 mg/L - Hexane: 120 mg/L	[5][8]
Vapor Pressure	<1 x 10 <sup>-5</sup> mPa at 50 °C; 9.0 x 10 <sup>-5</sup> mPa at 20 °C	[4][8][9]
LogP (Octanol-Water Partition Coefficient)	3.29 at 20 °C	[4][8][9]
pKa	Not applicable (no dissociation); Predicted value: 13.23	[8][10]

Density

1.326-1.369 g/cm<sup>3</sup> at 20 °C[\[4\]](#)

## Experimental Protocols

The determination of the physical and chemical properties of active substances like **Triticonazole** is typically performed following standardized international guidelines to ensure consistency and reliability of the data. The following sections describe the general methodologies for key experiments.

### Melting Point Determination (OECD Guideline 102)

The melting point of **Triticonazole** is determined using the capillary method with a liquid bath or a metal block apparatus.[\[1\]](#)[\[6\]](#)

- **Sample Preparation:** A small amount of finely pulverized, dry **Triticonazole** is packed into a capillary tube to a height of approximately 3 mm.
- **Apparatus:** A calibrated thermometer and a heating bath (e.g., silicone oil) or a metal block with a heating element are used.
- **Procedure:** The capillary tube is placed in the heating apparatus. The temperature is raised at a controlled rate (e.g., 3 K/min). The temperatures at which melting begins and is complete are recorded to define the melting range.[\[1\]](#) For higher precision, differential scanning calorimetry (DSC) or differential thermal analysis (DTA) can also be used, where the energy absorbed by the sample during the phase transition is measured against a reference.[\[6\]](#)

### Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of substances like **Triticonazole**, which have a solubility above 10<sup>-2</sup> g/L.[\[5\]](#)[\[7\]](#)

- **Principle:** A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.
- **Procedure:** An excess amount of **Triticonazole** is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach

equilibrium (preliminary tests can determine this duration). After equilibration, the solution is centrifuged or filtered to remove undissolved particles. The concentration of **Triticonazole** in the clear aqueous phase is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).<sup>[5][7]</sup>

## Vapor Pressure (OECD Guideline 104)

The vapor pressure of **Triticonazole** can be determined using several methods depending on the expected pressure range. The gas saturation method is suitable for low vapor pressures.<sup>[2][8]</sup>

- Principle: A stream of an inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
- Procedure: A sample of **Triticonazole** is placed in a thermostatically controlled chamber. A slow, constant stream of an inert gas (e.g., nitrogen) is passed over the sample. The gas, now saturated with **Triticonazole** vapor, is passed through a trap (e.g., a sorbent tube). The amount of **Triticonazole** collected in the trap is quantified analytically. The vapor pressure is calculated from the mass of the collected substance, the volume of the gas passed, and the temperature.<sup>[2][8]</sup>

## Partition Coefficient (n-octanol/water) (EPA OCSP 830.7550 / OECD Guideline 107)

The shake flask method is a common technique for determining the octanol-water partition coefficient (LogP).<sup>[11][12]</sup>

- Principle: The substance is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.
- Procedure: A known amount of **Triticonazole** is dissolved in either water or n-octanol (pre-saturated with the other solvent). The two phases are then mixed in a vessel and shaken until equilibrium is reached. The mixture is then centrifuged to ensure complete phase separation. The concentration of **Triticonazole** in both the n-octanol and aqueous phases is determined by a suitable analytical method. The partition coefficient (P) is calculated as the

ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP is the base-10 logarithm of P.[\[11\]](#)[\[12\]](#)

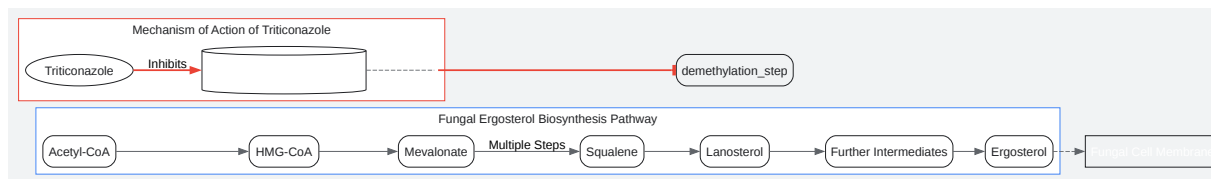
## pKa Determination (Potentiometric Titration)

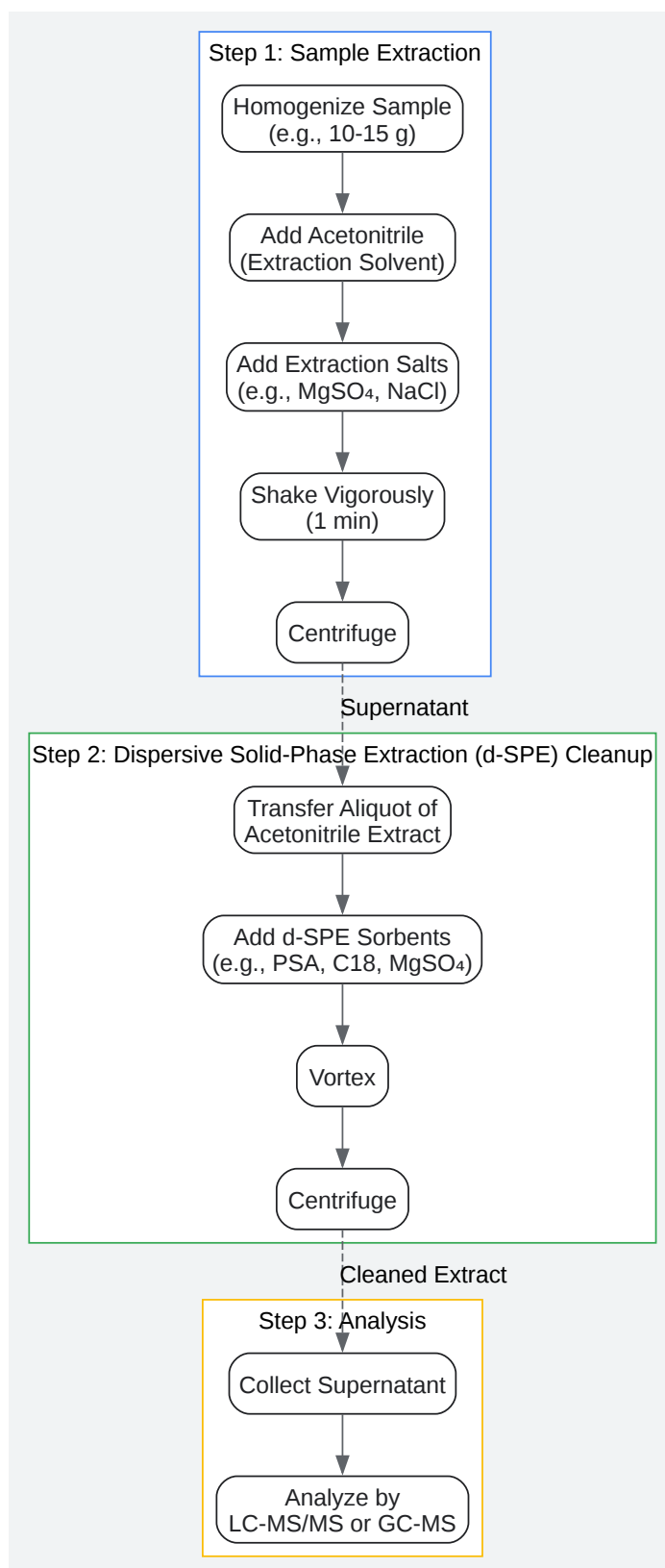
For triazole fungicides, potentiometric titration can be employed to determine the pKa.

- Principle: The pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.
- Procedure: A solution of **Triticonazole** of known concentration (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., acetonitrile/water) due to its low water solubility. The solution is placed in a thermostatically controlled vessel, and the ionic strength is kept constant using a background electrolyte (e.g., 0.15 M KCl). The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH is measured after each addition of the titrant using a calibrated pH electrode. The pKa value is determined from the pH at the half-equivalence point on the titration curve.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

**Triticonazole**, like other triazole fungicides, acts by inhibiting the enzyme lanosterol 14 $\alpha$ -demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[\[3\]](#)[\[16\]](#)[\[17\]](#) Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt the membrane structure and function, ultimately leading to the inhibition of fungal growth.[\[3\]](#)





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